5-Methyl-3-phenyl-1,3-oxazolidine

Description

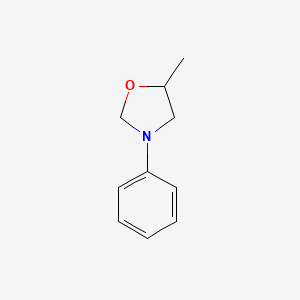

Structure

2D Structure

3D Structure

Properties

CAS No. |

73861-82-2 |

|---|---|

Molecular Formula |

C10H13NO |

Molecular Weight |

163.22 g/mol |

IUPAC Name |

5-methyl-3-phenyl-1,3-oxazolidine |

InChI |

InChI=1S/C10H13NO/c1-9-7-11(8-12-9)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 |

InChI Key |

VJPMKAHLPYDCHH-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(CO1)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Methyl 3 Phenyl 1,3 Oxazolidine and Substituted Analogues

Formation of Substituted 1,3-Oxazolidines as Reaction By-products or Analytical Artifacts

Implications for Analytical Chemistry and Forensic Science

The detection and characterization of 1,3-oxazolidines hold significance in both analytical chemistry and forensic science. The stability and reactivity of the oxazolidine (B1195125) ring can influence analytical procedures, and its potential formation from common precursors has forensic implications.

In the realm of forensic toxicology, the formation of 1,3-oxazolidine derivatives can occur as an artifact during the analysis of certain drugs. A notable example is the reaction of pseudoephedrine with formaldehyde (B43269), a common impurity in solvents like methanol (B129727), to form 3,4-dimethyl-5-phenyl-1,3-oxazolidine. faa.gov This transformation can lead to the misinterpretation of analytical results if not properly identified. The characterization of such oxazolidine artifacts is typically achieved through gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy, which provide detailed structural information. faa.gov

The analytical techniques used for identifying oxazolidines are similar to those for related heterocyclic compounds. Mass spectrometry, particularly GC-MS, is a powerful tool for the structural elucidation of these compounds. nih.gov For instance, studies on the mass spectra of 2-bis-(chlorodifluoromethyl)-4-substituted-1,3-oxazolidin-5-ones, derivatives of α-amino acids, have established their fragmentation patterns, allowing for the identification of specific amino acids. nih.gov High-performance liquid chromatography (HPLC), especially with chiral stationary phases, is instrumental in separating enantiomers of chiral 1,3-oxazolidines, which is crucial for their application in asymmetric synthesis and for determining the stereochemistry of biologically active molecules. researchgate.netnih.gov

While direct forensic applications of 5-Methyl-3-phenyl-1,3-oxazolidine are not widely documented, the general class of 1,3-oxazolidines is of interest due to their presence in various biologically active natural products and their use in the synthesis of pharmaceuticals. researchgate.netnih.gov Their detection and analysis are therefore relevant for quality control in the pharmaceutical industry and for the study of metabolic pathways of drugs containing this scaffold.

Catalytic Approaches in 1,3-Oxazolidine Synthesis

Catalysis offers efficient and selective routes to 1,3-oxazolidines, often with control over stereochemistry. Lewis acid, organocatalytic, and microwave-assisted methods have emerged as powerful tools for their synthesis.

Role of Lewis Acid Catalysts (e.g., Boron Trifluoride Diethyl Etherate)

Lewis acids, such as boron trifluoride diethyl etherate (BF₃·OEt₂), play a crucial role in the synthesis of 1,3-oxazolidines by activating the reactants. nih.govnih.govwikipedia.org BF₃·OEt₂ is a versatile and widely used Lewis acid that facilitates the condensation reaction between amino alcohols and carbonyl compounds, which is a primary method for forming the oxazolidine ring. nih.govnih.gov

The mechanism of action involves the coordination of the Lewis acid to the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This activation makes the carbonyl group more susceptible to nucleophilic attack by the amino group of the amino alcohol. Subsequent intramolecular cyclization, involving the hydroxyl group attacking the iminium intermediate, leads to the formation of the 1,3-oxazolidine ring. Boron trifluoride diethyl etherate has been shown to be a more general and effective catalyst for these reactions compared to other Lewis acids like chlorotrimethylsilane (B32843) and SnCl₄. nih.gov Its ability to promote the reaction under mild conditions makes it a preferred choice in many synthetic protocols. nih.gov

Organocatalytic Asymmetric Synthesis of 1,3-Oxazolidines

Organocatalysis has revolutionized asymmetric synthesis, providing metal-free alternatives for the preparation of chiral molecules. In the context of 1,3-oxazolidines, various organocatalytic strategies have been developed to achieve high enantioselectivity. nih.govspectrabase.comdoi.org

Bifunctional organocatalysts, which possess both a Brønsted acid and a Brønsted base or a Lewis base site, have proven to be particularly effective. For example, cinchona alkaloid-thiourea based catalysts have been successfully employed in the formal [3+2] cycloaddition of γ-hydroxyenones with N-tosylaldimines to afford chiral 2,4-disubstituted 1,3-oxazolidines. spectrabase.com Another successful approach involves the use of quinine-derived bifunctional squaramide catalysts for the domino reaction between N-Boc pyrazolinone ketimines and γ-hydroxyenones, leading to spirooxazolidines with good to excellent yields and high enantioselectivity. doi.org These catalysts facilitate the reaction through a network of hydrogen bonding interactions, which effectively controls the stereochemical outcome of the cyclization step.

The table below summarizes the results of an organocatalytic asymmetric synthesis of 1,3-oxazolidines, highlighting the efficiency of this approach.

| Entry | R1 | R2 | Yield (%) | dr | ee (%) |

| 1 | Ph | 4-MeOC₆H₄ | 85 | 3.7:1 | 65 |

| 2 | Ph | 4-CF₃C₆H₄ | 92 | 4.3:1 | 66 |

| 3 | Ph | 4-BrC₆H₄ | 88 | 3.1:1 | 51 |

| 4 | 4-MeOC₆H₄ | 1-naphthyl | 78 | 2.2:1 | 63 |

| 5 | 4-CF₃C₆H₄ | 1-naphthyl | 85 | 4.8:1 | 66 |

| Data adapted from a representative organocatalytic synthesis study. |

Microwave-Assisted Cycloaddition for 1,3-Oxazolidine Formation

Microwave-assisted organic synthesis has gained prominence as a technique to accelerate reaction rates, improve yields, and enhance product purity. nih.gov In the synthesis of 1,3-oxazolidines, microwave irradiation can be effectively applied to cycloaddition reactions.

The beneficial effects of microwave heating are attributed to the efficient and uniform heating of the reaction mixture, which can lead to a significant reduction in reaction times compared to conventional heating methods. nih.gov For instance, 1,3-dipolar cycloaddition reactions, a key strategy for constructing heterocyclic rings, can be significantly expedited under microwave conditions. nih.gov While specific examples for this compound are not extensively detailed, the general principles of microwave-assisted synthesis are applicable. The synthesis of various heterocyclic compounds, including those structurally related to oxazolidines, has been successfully achieved with shorter reaction times and improved yields using this technology. nih.gov

Stereoselective Synthesis Strategies for Chiral 1,3-Oxazolidines

The synthesis of enantiomerically pure 1,3-oxazolidines is of paramount importance due to their application as chiral auxiliaries and as key intermediates in the synthesis of complex chiral molecules. researchgate.net

Utilization of Chiral Amino Alcohols as Precursors

A cornerstone of stereoselective 1,3-oxazolidine synthesis is the use of readily available chiral amino alcohols as starting materials. researchgate.net These precursors, often derived from the chiral pool of natural amino acids, allow for the transfer of chirality to the final oxazolidine product. The condensation of a chiral amino alcohol with an aldehyde or ketone is a classical and highly effective method for preparing chiral 1,3-oxazolidines. researchgate.net

The stereochemistry of the resulting oxazolidine is directly influenced by the stereocenters present in the chiral amino alcohol. This substrate-controlled approach is a powerful strategy for accessing specific diastereomers of the oxazolidine ring. For example, the reaction of (1R,2S)-(-)-ephedrine or (1S,2R)-(+)-ephedrine with an aldehyde will yield diastereomerically distinct oxazolidines.

Furthermore, these chiral amino alcohol-derived oxazolidines can serve as versatile intermediates. For instance, Pd-catalyzed carboamination reactions of O-vinyl-1,2-amino alcohol derivatives have been developed for the stereoselective synthesis of 2,4- and 2,5-disubstituted 1,3-oxazolidines. researchgate.net This method generates cis-disubstituted products with good to excellent diastereoselectivity, and the enantiomeric purity of the starting chiral amino alcohol is retained in the product. researchgate.net

The following table lists some common chiral amino alcohols used as precursors in the synthesis of chiral 1,3-oxazolidines.

| Chiral Amino Alcohol | Source/Synthesis |

| (1R,2S)-(-)-Ephedrine | Natural product |

| (1S,2R)-(+)-Pseudoephedrine | Natural product |

| (S)-Alaninol | Reduction of (S)-Alanine |

| (R)-Phenylglycinol | Reduction of (R)-Phenylglycine |

| (S)-Valinol | Reduction of (S)-Valine |

Enantioselective and Diastereoselective Control in Cyclization Reactions

The stereochemical outcome of the cyclization reaction to form the this compound ring system is of paramount importance, particularly when these compounds are intended for use as chiral auxiliaries or as part of biologically active molecules. Control over the formation of specific enantiomers and diastereomers is typically achieved through the use of chiral starting materials, chiral catalysts, or by installing a chiral auxiliary that directs the stereochemistry of the ring-forming step.

A prevalent strategy for achieving enantioselectivity involves the use of chiral 1,2-amino alcohols as precursors. These starting materials, which possess predefined stereocenters, can be condensed with aldehydes or ketones to yield chiral 1,3-oxazolidines. acs.org The inherent chirality of the amino alcohol directly translates to the stereochemistry of the resulting oxazolidine ring. For instance, the reaction of an enantiomerically pure 1,2-amino alcohol with an aldehyde will generally proceed with retention of configuration at the stereocenters of the amino alcohol, thereby affording an enantiomerically enriched oxazolidine.

In addition to substrate-controlled methods, catalyst-controlled enantioselective synthesis has emerged as a powerful tool. Chiral catalysts, such as those based on transition metals complexed with chiral ligands, can create a chiral environment that favors the formation of one enantiomer over the other. acs.org For example, a highly efficient method for the one-pot synthesis of chiral 1,3-oxazolidines has been reported, which proceeds through the enantioselective addition of alcohols to imines catalyzed by a chiral magnesium phosphate (B84403) catalyst. This is followed by an intramolecular cyclization to furnish the oxazolidine product in high yields and with excellent enantioselectivities. acs.org

Diastereoselective control becomes crucial when multiple new stereocenters are formed during the cyclization, or when a chiral center already exists in the aldehyde or ketone component. The relative stereochemistry between the existing and newly formed stereocenters can often be influenced by the reaction conditions and the nature of the reactants. For instance, the use of a chiral auxiliary on the nitrogen atom can effectively control the facial selectivity of the cyclization.

The synthesis of oxazolidinones, which are structurally related to oxazolidines, from enantiomerically pure aziridine-2-carboxylic acid esters provides an example of diastereoselective cyclization. The reaction with methyl chloroformate proceeds via a proposed intermediate, leading to the formation of the 2-oxazolidinone-5-carboxylic acid ester with high stereocontrol. bioorg.org

The following tables summarize research findings on the stereocontrolled synthesis of oxazolidine derivatives, highlighting the conditions and outcomes of these reactions.

Table 1: Enantioselective Synthesis of Chiral 1,3-Oxazolidines

| Reactants | Catalyst/Method | Product | Yield (%) | Enantiomeric Excess (ee %) |

| Various Imines and Alcohols | Chiral Magnesium Phosphate Catalyst | Chiral 1,3-Oxazolidines | High | Excellent |

This table is based on a reported one-pot synthesis method. acs.org

Table 2: Diastereoselective Synthesis of Substituted Oxazolidin-2-ones

| Starting Material | Reagent | Product | Yield (%) | Diastereomeric Ratio |

| Enantiomerically pure aziridine-2-carboxylic acid ethyl ester | Methyl Chloroformate | 2-Oxazolidinone-5-carboxylic acid ethyl ester | 92 | High (not specified) |

| trans-2-Phenylcyclohexanol glyoxylate (B1226380) and 2,4-dimethyl-pent-2-ene | Tin(IV) chloride | Anti adduct | Not specified | 10:1 |

Data for this table is derived from studies on the synthesis of oxazolidinones and the use of chiral auxiliaries. bioorg.orgwikipedia.org

The development of these stereoselective methodologies is critical for accessing enantiomerically pure this compound and its analogs, enabling their application in asymmetric synthesis and the development of new chiral technologies.

Chemical Reactivity and Transformation Mechanisms of 5 Methyl 3 Phenyl 1,3 Oxazolidine

Ring-Opening Reactions of the 1,3-Oxazolidine Moiety

The 1,3-oxazolidine ring is prone to cleavage under various conditions, a characteristic that is fundamental to its chemistry. These reactions are often reversible and are influenced by factors such as pH, the nature of attacking reagents, and stereoelectronic effects within the molecule.

The hydrolysis of 1,3-oxazolidines, including 5-methyl-3-phenyl-1,3-oxazolidine, is a well-documented process that is readily catalyzed by acids. nih.govwikipedia.org This reaction is reversible, representing the reverse of the condensation reaction used to synthesize oxazolidines from β-amino alcohols and carbonyl compounds. wikipedia.org The equilibrium between the ring-closed oxazolidine (B1195125) and the ring-opened products is highly dependent on the pH of the medium. nih.gov

The stability of the oxazolidine ring towards hydrolysis is significantly influenced by the substituents. For instance, oxazolidines with a phenyl group at the 3-position have been found to be less stable than those with a methyl group at the same position. nih.gov The rate of hydrolysis generally follows a sigmoidal pH-rate profile, with reaction rates increasing in acidic conditions. nih.gov

Table 1: Factors Influencing Acid-Catalyzed Hydrolysis of 1,3-Oxazolidines

| Factor | Influence on Hydrolysis | Reference |

|---|---|---|

| pH | Rate is highly pH-dependent, with maximum rates typically observed at pH < 7. | nih.gov |

| Substituents | Phenyl group at N3 decreases stability compared to an alkyl group. | nih.gov |

| Catalysis | Subject to general acid catalysis by buffer components. | nih.govacs.org |

| Reversibility | The reaction is an equilibrium between the oxazolidine and the corresponding amino alcohol and aldehyde. | wikipedia.org |

The oxazolidine ring can be opened by various nucleophiles, not just water. The C2 carbon is the primary electrophilic site for nucleophilic attack. In acid-catalyzed reactions, protonation of the ring enhances the electrophilicity of this carbon, facilitating attack by even weak nucleophiles. science.govlibretexts.orgmasterorganicchemistry.com

The reaction pathway can be influenced by the nature of the nucleophile and the catalyst used. For example, in the presence of an alcohol as a nucleophile and an acid catalyst, the ring can open to form an ether and the free amino alcohol. nih.gov The mechanism often proceeds with Sₙ2-like characteristics, involving backside attack of the nucleophile, which results in an inversion of configuration at the electrophilic carbon if it is a stereocenter. science.govlibretexts.org However, under strongly acidic conditions, the mechanism can gain some Sₙ1 character, with the development of a partial positive charge on the carbon atom that is better able to stabilize it. libretexts.orgmasterorganicchemistry.com

The regioselectivity of the ring-opening reaction, specifically the preferential cleavage of the C2-O bond over the C2-N bond, is governed by stereoelectronic effects. researchgate.netresearchgate.net A key factor is the endo-anomeric effect, which involves the delocalization of the nitrogen atom's lone pair of electrons into the antibonding orbital (σ) of the adjacent C2-O bond (n(N)→σ(C-O)). researchgate.net

This interaction has two major consequences:

It weakens and lengthens the C2-O bond, making it more susceptible to cleavage.

It strengthens the C2-N bond by imparting some double-bond character.

This stereoelectronic effect anchors the molecule in a conformation that favors the cleavage of the C-O bond. researchgate.net Consequently, reactions like acid-catalyzed hydrolysis and reductive ring-opening predominantly proceed via the scission of this bond. researchgate.net If the nitrogen lone pair is involved in conjugation with another group, such as a carbonyl in an N-acyl oxazolidine, this n(N)→σ*(C-O) interaction is diminished, making the ring significantly more resistant to opening. researchgate.net

As dictated by stereoelectronic effects, the cleavage of the C-O bond is the kinetically favored pathway in the vast majority of ring-opening reactions of 1,3-oxazolidines. researchgate.netresearchgate.net The mechanism for acid-catalyzed hydrolysis, for example, proceeds exclusively through the formation of a hemiaminal resulting from C-O bond scission.

However, C-N bond cleavage can occur under specific circumstances. For instance, in the catalytic coupling of some aziridines (a related three-membered ring system) with CO₂, the preferential cleavage of a C-N bond is key to product selectivity. nih.gov While this is not a direct reaction of this compound, it illustrates that C-N bond cleavage is a possible, though less common, transformation for related heterocyclic systems. For typical 1,3-oxazolidines under hydrolytic or mild nucleophilic conditions, the C-O cleavage pathway remains dominant due to the powerful influence of the endo-anomeric effect. researchgate.net

Functionalization of the Phenyl Substituent

The phenyl group attached to the nitrogen atom at position 3 can undergo electrophilic aromatic substitution (EAS) reactions. The substituent in this case is the 5-methyl-1,3-oxazolidin-3-yl group. The directing influence of this group is determined by the interplay of inductive and resonance effects. uci.edu

The nitrogen atom, being directly attached to the aromatic ring, possesses a lone pair of electrons that can be donated into the phenyl ring's π-system. This resonance effect increases the electron density at the ortho and para positions, making them more nucleophilic and thus more susceptible to attack by electrophiles. This donation of electrons suggests that the oxazolidinyl group is an ortho, para-director. uci.edumasterorganicchemistry.com

Simultaneously, the electronegativity of the nitrogen and the nearby oxygen atom exerts an electron-withdrawing inductive effect, which tends to deactivate the ring towards electrophilic attack compared to benzene. However, the resonance effect of the nitrogen lone pair is typically stronger than its inductive effect in determining the position of substitution. Therefore, the 5-methyl-1,3-oxazolidin-3-yl group is classified as an activating, ortho, para-directing substituent, similar to other amino and alkoxy groups.

Table 2: Predicted Outcome of Electrophilic Aromatic Substitution on 3-Phenyl-1,3-oxazolidine

| Reaction | Reagents | Expected Major Products | Classification of Substituent |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | ortho-nitro and para-nitro derivatives | Activating, ortho, para-director |

| Halogenation | Br₂, FeBr₃ | ortho-bromo and para-bromo derivatives | Activating, ortho, para-director |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | ortho-acyl and para-acyl derivatives | Activating, ortho, para-director |

The reaction proceeds via the standard two-step EAS mechanism:

The π-electrons of the aromatic ring attack the electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The positive charge in this intermediate is delocalized, with resonance structures placing the charge at the ortho and para positions relative to the incoming electrophile. When the substituent is an ortho, para-director, an additional resonance structure can be drawn where the nitrogen lone pair helps to delocalize the positive charge, further stabilizing the intermediate for ortho and para attack. masterorganicchemistry.com

A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the substituted product. uci.edumasterorganicchemistry.com

Oxidation Reactions of the 1,3-Oxazolidine Core

While specific studies on the oxidation of this compound are not extensively documented, the oxidation of the 1,3-oxazolidine ring system has been explored, providing insights into potential transformation pathways. A notable reaction involves the oxidative C(sp³)-H functionalization, which allows for the introduction of new functional groups onto the oxazolidine core.

One potential route for the oxidation of 1,3-oxazolidines involves the use of an oxidant such as tert-butyl hydroperoxide in the presence of a catalyst. This method has been shown to be effective for the construction of functionalized oxazolidines through the formation of new C-O or C-N bonds. This process is regioselective and can be carried out under moderate temperature conditions.

Under oxidative conditions, it is also possible for the oxazolidine ring to undergo opening. For instance, in certain substituted oxazolidine systems, oxidation can lead to the formation of dihydroisoquinolinone derivatives in moderate yields acs.org. This suggests that the phenyl group at the 3-position of this compound could influence the outcome of oxidation reactions, potentially leading to ring-opened products.

The following table summarizes potential oxidation reactions of the 1,3-oxazolidine core based on related studies.

| Reaction Type | Reagents/Conditions | Potential Products | Observations |

| Oxidative C(sp³)-H Functionalization | tert-butyl hydroperoxide, catalyst | Functionalized oxazolidines | Formation of new C-O or C-N bonds at the carbon adjacent to the nitrogen. |

| Oxidative Ring Opening | Oxidizing agents | Dihydroisoquinolinone derivatives (in specific systems) | The substitution pattern on the oxazolidine ring influences the reaction outcome acs.org. |

It is important to note that the specific products and mechanisms for this compound would require dedicated experimental investigation.

Stability and Degradation Pathways of 1,3-Oxazolidines

The stability of the 1,3-oxazolidine ring is a critical factor in its application and persistence. A primary degradation pathway for oxazolidines is hydrolysis, which involves the cleavage of the ring by water.

Studies have shown that the substitution pattern on the oxazolidine ring significantly impacts its stability. Oxazolidines incorporating phenyl substituents at the 3-position have been found to be less stable than those with a methyl substituent at the same position nih.gov. This suggests that this compound is likely susceptible to hydrolysis.

The hydrolysis of oxazolidines is essentially the reverse of their synthesis, leading to the formation of the corresponding amino alcohol and aldehyde or ketone. In the case of this compound, hydrolysis would yield N-phenyl-2-aminopropan-1-ol and formaldehyde (B43269). The reaction is catalyzed by acid and involves the protonation of the ring oxygen, followed by nucleophilic attack by water.

The stability of oxazolidines is also pH-dependent. For instance, the hydrolysis of 3,3'-methylene-bis(5-methyloxazolidine) is rapid at pH 4, 7, and 9, with half-lives ranging from less than one hour to less than seven hours regulations.gov. The release of formaldehyde from this compound was found to be highest at pH 4 regulations.gov.

Another potential transformation pathway involves the reaction with aldehydes. It has been observed that ephedrine-like amines can react with aldehydes, such as formaldehyde present as an impurity in solvents, to form oxazolidines faa.gov. This indicates that the formation of this compound could be reversible or that it could react with other aldehydes present in its environment.

The table below outlines the key factors influencing the stability and degradation of 1,3-oxazolidines.

| Factor | Effect on Stability | Degradation Products | Supporting Observations |

| 3-Position Substituent | Phenyl group decreases stability compared to a methyl group nih.gov. | N-substituted amino alcohol and aldehyde/ketone. | Oxazolidines with a 3-phenyl substituent are more readily hydrolyzed nih.gov. |

| pH | Hydrolysis is catalyzed by acid regulations.gov. | N-substituted amino alcohol and aldehyde/ketone. | The rate of hydrolysis and formaldehyde release is pH-dependent regulations.gov. |

| Presence of Water | Prone to hydrolysis, leading to ring opening nih.gov. | N-substituted amino alcohol and aldehyde/ketone. | Ring-opened intermediates can be observed by NMR in the presence of D₂O nih.gov. |

| Presence of Aldehydes | Can react with other aldehydes, potentially leading to different oxazolidine structures faa.gov. | Transformed oxazolidine derivatives. | Formation of an oxazolidine from pseudoephedrine and formaldehyde has been documented faa.gov. |

Advanced Spectroscopic and Structural Elucidation of 1,3 Oxazolidines

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the detailed structural analysis of 5-Methyl-3-phenyl-1,3-oxazolidine in solution.

Elucidation of Structural and Stereochemical Integrity (¹H, ¹³C NMR, 1D-nOe)

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in confirming the connectivity and chemical environment of each atom within the this compound molecule. The chemical shifts observed in the ¹H and ¹³C NMR spectra are indicative of the electronic environment of the nuclei, providing a fingerprint of the molecular structure. While specific spectral data for this compound is not widely published, data for analogous oxazolidine (B1195125) structures can be used for comparative analysis. For instance, in related oxazolidine compounds, the protons on the heterocyclic ring typically appear in distinct regions of the ¹H NMR spectrum, allowing for their unambiguous assignment.

One-dimensional Nuclear Overhauser Effect (1D-nOe) experiments are crucial for determining the stereochemistry, particularly the relative orientation of the methyl and phenyl groups. Irradiation of the methyl group protons would be expected to show an nOe enhancement for nearby protons, such as those on the oxazolidine ring and potentially the ortho protons of the phenyl ring, depending on the molecule's preferred conformation.

Table 1: Representative NMR Data for Substituted Oxazolidines This table is a representation based on typical chemical shifts for oxazolidine ring systems and may not reflect the exact values for this compound.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2-H₂ | 4.5 - 5.5 | 80 - 95 |

| C4-H₂ | 3.0 - 4.5 | 60 - 75 |

| C5-H | 3.5 - 5.0 | 70 - 85 |

| C5-CH₃ | 1.0 - 1.5 | 15 - 25 |

Study of Isomer Interconversion via NMR

NMR spectroscopy is also a powerful tool for studying dynamic processes such as isomer interconversion. In substituted oxazolidines, ring inversion or restricted rotation around the N-phenyl bond can lead to the existence of multiple conformers in solution. Variable temperature (VT) NMR studies can provide insight into these dynamic equilibria. As the temperature is lowered, the rate of interconversion may slow down sufficiently on the NMR timescale to allow for the observation of distinct signals for each isomer. Conversely, as the temperature is raised, these signals may coalesce into a single, averaged signal. This phenomenon, known as coalescence, allows for the determination of the energy barriers associated with the interconversion process. Stability studies on various oxazolidine derivatives have utilized ¹H NMR to observe ring-opening and hydrolysis, highlighting the utility of this technique in understanding their chemical behavior. nih.gov

Mass Spectrometry (MS) for Mechanistic Studies and Product Characterization

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which is invaluable for its characterization and for studying reaction mechanisms. In one case, an interfering substance in a urinalysis was identified as 3,4-dimethyl-5-phenyl-1,3-oxazolidine, a related compound. faa.govnih.gov Its mass spectrum showed a molar mass 12 atomic mass units (amu) higher than pseudoephedrine, and its fragmentation pattern was distinct, lacking the characteristic hydroxyl and secondary amine groups of the parent drug. faa.govnih.gov The base peak in the electron ionization (EI) mass spectrum was observed at m/z 71. faa.gov This information was critical in identifying the formation of the oxazolidine ring through the condensation of pseudoephedrine with formaldehyde (B43269). faa.govnih.gov The fragmentation of ethers and other heterocyclic compounds often involves characteristic cleavage pathways that can be used to deduce the structure of the molecule. miamioh.edu

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum of an organic molecule shows absorption bands corresponding to the vibrational frequencies of its bonds. For this compound, key absorptions would be expected for the C-O-C stretch of the oxazolidine ring and the C-N stretching vibration. The presence of the phenyl group would be indicated by aromatic C-H and C=C stretching vibrations. The absence of certain bands, such as a strong O-H stretch (around 3200-3600 cm⁻¹) or a C=O stretch (around 1670-1780 cm⁻¹), confirms the cyclic ether structure and the absence of hydroxyl or carbonyl functionalities. openstax.org In the analysis of the related 3,4-dimethyl-5-phenyl-1,3-oxazolidine, IR spectroscopy confirmed the absence of -OH and -NH- groups and the presence of a C-O-C group, which was crucial for its identification. faa.govnih.gov

Table 2: Typical IR Absorption Frequencies for this compound This table presents expected regions for IR absorptions based on the functional groups present.

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3000 - 3100 |

| Alkyl C-H | Stretch | 2850 - 2960 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-O-C (ether) | Stretch | 1050 - 1150 |

Spectroscopic Techniques for Investigating Intermolecular Interactions

The study of intermolecular interactions is crucial for understanding the physical properties and behavior of this compound in condensed phases. Techniques like fluorescence and ultraviolet-visible (UV-Vis) spectroscopy can be employed to investigate how the molecule interacts with other species, such as proteins or metal ions. nih.gov For example, changes in the fluorescence emission or UV-Vis absorption spectrum of a molecule upon the addition of a binding partner can provide information about the nature and strength of the interaction. nih.gov Although specific studies on the intermolecular interactions of this compound were not found, the photophysical properties of other heterocyclic compounds containing phenyl and oxadiazole or triazole rings have been investigated, demonstrating their potential as fluorescent chemosensors. mdpi.com These studies often rely on π-π stacking, hydrogen bonding, and dipole-dipole interactions to achieve molecular recognition. researchgate.net

Circular Dichroism (CD) for Chiroptical Properties of this compound

Following a comprehensive review of publicly available scientific literature, experimental data on the circular dichroism (CD) properties of the specific chemical compound This compound could not be located. While the chiroptical properties of various classes of chiral molecules, including some oxazolidine derivatives, have been investigated, specific research findings, detailed data, and spectroscopic tables for this compound are not present in the accessible domain.

Circular dichroism spectroscopy is a powerful technique for elucidating the stereochemical features of chiral molecules. It measures the differential absorption of left- and right-circularly polarized light by a sample. The resulting CD spectrum, with its characteristic positive and negative peaks (known as Cotton effects), provides a fingerprint of the molecule's three-dimensional structure, including the absolute configuration of its stereocenters.

For a molecule like this compound, which possesses a chiral center at the 5-position of the oxazolidine ring, CD spectroscopy would be instrumental in characterizing its enantiomers. The analysis would typically involve dissolving the enantiomerically pure compound in a suitable solvent and measuring its CD spectrum over a range of ultraviolet wavelengths. The interpretation of the spectrum, often aided by computational modeling, would allow for the assignment of the absolute configuration (R or S) based on the observed Cotton effects.

Despite the theoretical applicability and importance of such an analysis, no published studies were found that have performed this experimental characterization for this compound. Therefore, no data tables or detailed research findings on its specific chiroptical properties can be provided at this time.

Computational and Theoretical Studies on 1,3 Oxazolidine Chemistry

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in predicting a wide array of molecular properties, from optimized geometries to the energies of frontier molecular orbitals, which are crucial for understanding chemical reactivity.

Geometry Optimization and Conformational Analysis

The three-dimensional structure of 5-Methyl-3-phenyl-1,3-oxazolidine is not static; the five-membered oxazolidine (B1195125) ring can adopt various conformations. DFT calculations are employed to determine the most stable conformations by optimizing the molecular geometry to a minimum on the potential energy surface. For the oxazolidine ring, non-planar conformations are expected, with envelope and twisted forms being the most common.

In an envelope conformation, four of the five ring atoms are coplanar, while the fifth atom is out of the plane. In a twisted conformation, no four atoms are coplanar. The substitution pattern on the oxazolidine ring significantly influences the preferred conformation. For this compound, the presence of a methyl group at the C5 position and a phenyl group at the N3 position will dictate the lowest energy conformation through a delicate balance of steric and electronic effects.

| Parameter | Description | Predicted Value/Conformation |

| Ring Conformation | The puckering of the 1,3-oxazolidine ring. | Likely an envelope conformation. |

| Phenyl Group Orientation | The dihedral angle between the phenyl ring and the oxazolidine ring. | Optimized to minimize steric strain. |

Note: The predicted values are based on analogies with structurally similar compounds.

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps)

The electronic properties of a molecule are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. nih.gov A smaller gap generally suggests higher reactivity. nih.gov

DFT calculations can accurately predict the energies of the HOMO and LUMO. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the nitrogen atom, while the LUMO is likely to be distributed over the phenyl ring and the C=N imbedded functionality within the oxazolidine ring system. The HOMO-LUMO gap will provide insights into the molecule's potential to participate in various chemical transformations.

While specific HOMO-LUMO energy values for this compound are not documented, DFT studies on other heterocyclic compounds provide a reference for the expected range of these values.

| Molecule | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Thiazolidinone Derivative (I) | DFT/B3LYP | -8.114 | -4.421 | 3.693 |

| Thiazolidinone Derivative (II) | DFT/B3LYP | -7.502 | -4.241 | 3.261 |

Data from a study on thiazolidinone derivatives, which are structurally related to oxazolidines. nih.gov The values for this compound may differ.

Prediction and Rationalization of Reaction Pathways and Mechanisms

DFT calculations are a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This involves locating transition states and intermediates, and calculating their energies to determine the activation barriers and thermodynamics of the reaction. For this compound, several reaction pathways could be investigated.

One important reaction is the formation of the oxazolidine ring itself, often through a 1,3-dipolar cycloaddition or a multi-component reaction. uq.edu.aunih.gov DFT can be used to rationalize the regio- and stereoselectivity of such reactions. Another area of interest is the reactivity of the oxazolidine ring, such as ring-opening reactions under acidic or basic conditions. Computational studies can predict the most likely site of bond cleavage and the stability of the resulting intermediates. For instance, the hydrolysis of oxazolidines has been a subject of kinetic and computational investigation. nih.gov

DFT calculations on the mechanism of oxazolidine formation from chiral hydroxyalkyl-functionalized imidazolinium salts have been performed, highlighting the utility of computational methods in understanding these complex transformations. researchgate.net While a specific mechanistic study on this compound is not available, the general principles derived from related systems can be applied to predict its reactivity. The presence of the N-phenyl group is expected to influence the electronic properties of the ring, potentially affecting the rates and pathways of reactions involving the oxazolidine moiety.

Molecular Dynamics and Molecular Modeling for Conformational Dynamics

While DFT provides a static picture of the most stable conformations, molecules are dynamic entities that constantly explore different conformations. Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, providing insights into their conformational dynamics.

In an MD simulation, the motion of atoms is simulated over time by solving Newton's equations of motion. This allows for the exploration of the conformational landscape of a molecule and the study of dynamic processes such as conformational changes and intermolecular interactions. For this compound, MD simulations could be used to study the flexibility of the oxazolidine ring and the rotation of the phenyl and methyl groups. This information is crucial for understanding how the molecule might interact with other molecules, such as in a biological system or in solution.

MD simulations on related heterocyclic compounds, such as isoxazolidine (B1194047) derivatives, have been used to assess the stability of ligand-protein complexes. Similar studies on this compound would be valuable in predicting its behavior in different environments and its potential interactions with biological targets. The Automated Topology Builder (ATB) and Repository provides a platform for generating molecular force fields necessary for such simulations. researchgate.net

| Simulation Parameter | Description | Relevance to this compound |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed structures. | Assesses the stability of the molecule's conformation over time. |

| Radius of Gyration (Rg) | A measure of the compactness of the molecule. | Indicates conformational changes, such as opening or closing of the structure. |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to a solvent. | Provides insights into the molecule's interaction with its environment. |

This table outlines key parameters in molecular dynamics simulations and their relevance to studying the conformational dynamics of this compound.

Applications of 5 Methyl 3 Phenyl 1,3 Oxazolidine in Organic Synthesis and Materials Science

Chiral Auxiliaries in Asymmetric Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical course of a subsequent reaction. The 1,3-oxazolidine framework is a cornerstone in the design of such auxiliaries, enabling the synthesis of enantiomerically pure compounds. These auxiliaries are particularly valued because they are often derived from readily available and inexpensive chiral amino alcohols.

Role in Inducing Stereoselectivity in Various Reactions (e.g., Aldol (B89426) Condensations, Diels-Alder, Cyclopropanation, Nucleophilic Additions)

Oxazolidine-based chiral auxiliaries, including those structurally related to 5-Methyl-3-phenyl-1,3-oxazolidine, have demonstrated remarkable efficacy in directing the stereoselectivity of a wide array of carbon-carbon bond-forming reactions. The substituents on the oxazolidine (B1195125) ring create a chiral environment that sterically hinders one face of the reactive intermediate, thereby favoring the approach of reagents from the less hindered face.

Key applications include:

Aldol Condensations: Oxazolidinone auxiliaries, popularized by David A. Evans, are widely used in stereoselective aldol reactions. wikipedia.org The formation of a (Z)-enolate, facilitated by a Lewis acid and a hindered base, followed by reaction with an aldehyde, allows for the creation of two contiguous stereocenters with high diastereoselectivity. wikipedia.org

Diels-Alder Reactions: N-substituted 1,3-dienes derived from 4-phenyloxazolidin-2-one undergo Diels-Alder reactions with various dienophiles, exhibiting complete regio- and endo-selectivity, and good to excellent diastereoselectivity. rsc.org

Cyclopropanation: Chiral 1,3-oxazolidines have been employed as chiral auxiliaries in asymmetric cyclopropanation reactions. acs.orgnih.gov

Nucleophilic Additions: These auxiliaries have also found use in controlling the stereochemistry of Grignard reactions and other nucleophilic additions. acs.orgnih.gov

The following table summarizes the diastereomeric excess (d.e.) achieved in various asymmetric reactions using oxazolidine-based chiral auxiliaries.

| Reaction | Chiral Auxiliary System | Dienophile/Electrophile | Diastereomeric Excess (d.e.) |

| Diels-Alder | (3aR,3a'R,8aS,8a'S)-2,2'-(cyclopropane-1,1- diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]-oxazole) / Cu(OTf)2 | 3-acryloyloxazolidin-2-one | 96% ee |

| Diels-Alder | N-dienylpyroglutamate | Ethyl acrylate | >98% d.e. |

| Diels-Alder | N-dienylpyroglutamate | Methyl vinyl ketone | >98% d.e. |

Strategies for Auxiliary Attachment, Reaction, and Removal

The successful application of a chiral auxiliary strategy hinges on three key steps: efficient attachment of the auxiliary to the substrate, a highly diastereoselective reaction, and clean removal of the auxiliary to afford the desired product and ideally allow for the recovery of the auxiliary.

Attachment: Oxazolidine-based auxiliaries are typically attached to a carboxylic acid substrate through the formation of an N-acyl oxazolidinone. This is often achieved by activating the carboxylic acid as an acid chloride or mixed anhydride, followed by reaction with the lithium salt of the oxazolidinone.

Reaction: The N-acylated substrate is then subjected to the desired asymmetric transformation, such as an aldol addition or a Diels-Alder reaction. The stereochemical outcome is dictated by the steric influence of the substituents on the oxazolidine ring.

Removal: After the reaction, the auxiliary is cleaved from the product. This can be accomplished under various conditions, such as hydrolysis with acid or base, reduction with agents like lithium borohydride, or conversion to other functional groups. For instance, lithium hydroperoxide can be used for mild hydrolysis of the N-acyl moiety. The ability to remove the auxiliary without racemizing the newly formed stereocenter is crucial.

Chiral Ligands in Asymmetric Catalysis

Beyond their stoichiometric use as chiral auxiliaries, 1,3-oxazolidine derivatives have been developed into a versatile class of chiral ligands for transition metal-catalyzed asymmetric reactions. acs.orgrsc.org These ligands coordinate to a metal center, creating a chiral catalytic species that can induce enantioselectivity in a variety of transformations. The modular synthesis of these ligands from readily available amino alcohols allows for systematic tuning of their steric and electronic properties. rsc.org

Development of 1,3-Oxazolidine-Based Ligands for Transition Metal Catalysts (e.g., Rhodium(II) Complexes)

A wide range of 1,3-oxazolidine-containing ligands have been synthesized and successfully applied in asymmetric catalysis. nih.gov These include bidentate ligands like phosphinooxazolines (PHOX) and bis(oxazolines) (BOX), as well as tridentate ligands such as pyridinyl-oxazolines. The chiral center in the oxazoline (B21484) ring is positioned close to the metal's active site, directly influencing the stereochemical outcome of the catalyzed reaction. bldpharm.com

Rhodium(II) complexes bearing chiral ligands have proven to be particularly effective catalysts for a number of asymmetric transformations. While the specific use of this compound as a ligand for rhodium(II) is not extensively detailed in the provided context, the broader class of oxazoline-containing ligands has been successfully employed with rhodium and other transition metals like palladium and nickel. acs.orgnih.gov

Applications in Nitrene and Carbene Transfer Reactions (e.g., Aziridination, Cyclopropanation)

Transition metal complexes of chiral oxazoline-based ligands are highly effective in mediating asymmetric nitrene and carbene transfer reactions. These reactions are powerful methods for the synthesis of nitrogen- and carbon-containing three-membered rings, respectively.

Aziridination: The catalytic asymmetric synthesis of trisubstituted aziridines has been achieved through the reaction of N-Boc imines with α-diazo-N-acyloxazolidinones, demonstrating excellent diastereo- and enantioselectivities. msu.edu

Cyclopropanation: Bis(oxazoline) ligands in combination with copper(I) triflate have been shown to be highly effective catalysts for the asymmetric cyclopropanation of olefins with diazoacetates, yielding products with high enantiomeric excesses.

Intermediates in the Synthesis of Complex Organic Molecules

The 1,3-oxazolidine ring serves as a valuable synthetic intermediate, acting as a protected form of a 1,2-amino alcohol. acs.org This protecting group strategy is particularly useful in multi-step syntheses of complex, biologically active molecules where the free amino and hydroxyl groups might interfere with other reactions. The oxazolidine ring is stable to many reaction conditions but can be readily cleaved when desired.

Furthermore, the stereocenters established using oxazolidine-based chiral auxiliaries often form the core of the target molecule's stereochemical framework. For example, the asymmetric aldol and alkylation reactions controlled by Evans' oxazolidinone auxiliaries have been pivotal in the total synthesis of numerous natural products. rsc.org

Use as Moisture Scavengers in Polymer Systems (e.g., Polyurethane Coatings)

In the formulation of polyurethane (PU) systems, such as coatings, sealants, and adhesives, the presence of moisture can be highly detrimental. tri-iso.com Isocyanates, the key reactive components in polyurethanes, can react with water in an undesirable side reaction. This reaction produces an unstable carbamic acid which then decomposes to form an amine and carbon dioxide (CO₂) gas. The generation of CO₂ can lead to significant defects in the final product, including bubbles, pinholes, and a loss of gloss or haziness on the surface. chemicalia.comspecialchem.com

Oxazolidines, including this compound, serve as effective chemical moisture scavengers, mitigating these issues. semanticscholar.org The mechanism of action involves the hydrolysis of the oxazolidine ring in the presence of water. The ring opens to yield an aminoalcohol and a corresponding aldehyde or ketone. researchgate.net This reaction consumes water, preventing it from reacting with the isocyanates.

Key benefits of using oxazolidine moisture scavengers in polyurethane systems are summarized below:

| Benefit | Description |

| Elimination of Defects | Prevents the formation of CO₂ gas, thus avoiding bubbles, pinholes, and surface imperfections in the cured coating or sealant. incorez.com |

| Improved Aesthetics | Alleviates issues like downglossing and hazing, leading to a higher quality finish. |

| Enhanced Film Integrity | The absence of micro-bubbles results in a more robust and durable polymer film with better barrier properties. incorez.com |

| Increased Stability | Improves the in-can storage stability of single-package moisture-curable polyurethane systems by removing residual moisture from raw materials like pigments, fillers, and solvents. researchgate.netgoogle.com |

| Full Incorporation | The scavenger reacts and becomes a permanent part of the polyurethane network, with no unreacted fillers left behind. researchgate.net |

Applications in Collagen Stabilization in Materials Science (e.g., Leather Tanning)

In materials science, particularly in the leather industry, stabilizing the collagen matrix of animal hides is the fundamental principle of tanning. This process converts putrescible skin into a durable, stable material. While chromium (III) salts have traditionally dominated the tanning industry, environmental concerns have driven research into chrome-free alternatives. researchgate.net Oxazolidines have emerged as a promising class of compounds for this purpose. aqeic.org

The stabilization of collagen relies on the formation of cross-links between the polypeptide chains of the protein. Oxazolidines act as effective cross-linking agents. gsconlinepress.com Similar to their function as moisture scavengers, the process begins with the hydrolysis of the oxazolidine ring, which opens to form a reactive N-methylol (N-hydroxymethyl) intermediate. nih.govinpressco.com This intermediate can then react with the functional groups on the collagen molecule, primarily the amino groups of lysine residues, to form stable cross-links. inpressco.comnih.gov

Research has shown that treating collagen with oxazolidine compounds significantly enhances its hydrothermal stability. gsconlinepress.com This is measured by the shrinkage temperature (Ts), which is the temperature at which the leather shrinks when heated in water. Collagen treated with oxazolidines exhibits a considerably higher shrinkage temperature compared to untreated collagen, indicating a more robust and stable cross-linked structure. gsconlinepress.comnih.gov For instance, studies have demonstrated that combination tanning with oxazolidine and vegetable tannins can increase the shrinkage temperature by 18°C or more. inpressco.com

The mechanism of stabilization involves both covalent bonding and the enhancement of hydrogen bonding and hydrophobic interactions within the collagen matrix. nih.govresearchgate.net Unlike some other tanning agents, studies using atomic force microscopy have indicated that oxazolidine does not disrupt the characteristic D-banding pattern of collagen fibrils, meaning it does not interfere with the fundamental quarter-stagger structure of the protein while still effectively stabilizing it. nih.gov

Impact of Oxazolidine Treatment on Collagen Properties:

| Property | Observation |

| Thermal Stability | Significant increase in the shrinkage temperature (Ts) of the collagen fibers. gsconlinepress.comnih.gov |

| Cross-linking | Forms covalent cross-links via N-methylol intermediates reacting with collagen's amino groups. nih.gov |

| Mechanical Properties | Improves the strength and durability of the resulting material (leather). aqeic.org |

| Collagen Structure | Stabilizes the collagen matrix without altering the native fibril D-periodicity. nih.gov |

| Environmental Profile | Provides a chrome-free tanning alternative, reducing the environmental impact of leather production. |

Development as Analytical Standards for Aldehydes

Volatile aldehydes are common indoor and outdoor air pollutants and are often monitored in industrial hygiene for occupational exposure assessment. nih.govchemrxiv.org However, their high reactivity and volatility make direct quantification challenging. A reliable analytical method requires the stabilization of these compounds during sampling and the availability of pure, stable analytical standards for calibration.

The formation of oxazolidines provides an elegant solution to this problem. The principle is based on the condensation reaction between a β-amino alcohol and an aldehyde, which produces a stable, non-volatile 1,3-oxazolidine ring structure. wikipedia.org This reaction can be used to "capture" volatile aldehydes from a sample matrix (e.g., air) by passing it through a sorbent tube impregnated with a suitable amino alcohol, such as 2-hydroxymethylpiperidine (2-HMP). acs.orgresearchgate.net

The resulting oxazolidine derivative is then desorbed and analyzed using chromatographic techniques like gas chromatography (GC). For accurate quantification, a pure sample of the specific oxazolidine formed is required as an analytical standard. nih.gov Therefore, compounds like this compound can be synthesized in high purity and used as standards for the analysis of the corresponding aldehyde (in this case, formaldehyde (B43269), reacting with N-phenyl-1-amino-2-propanol).

This approach allows for the reliable quantification of various aldehydes by converting them into unique and stable oxazolidine derivatives. acs.orgnih.gov Researchers have synthesized libraries of different 3-alkyl oxazolidines specifically for this purpose, demonstrating the broad applicability of this method for workplace and environmental air analysis. nih.gov

Use of Oxazolidine Formation in Aldehyde Analysis:

| Aldehyde (Analyte) | Amino Alcohol (Reagent) | Resulting Oxazolidine (Analytical Standard) |

| Formaldehyde | N-phenyl-1-amino-2-propanol | This compound |

| Acetaldehyde | 2-Hydroxymethylpiperidine | Hexahydro-3-methyl-3H-oxazolo[3,4-a]pyridine |

| Acrolein | 2-Hydroxymethylpiperidine | Hexahydro-3-vinyl-3H-oxazolo[3,4-a]pyridine |

| Benzaldehyde | N-methylethanolamine | 3-Methyl-2-phenyl-1,3-oxazolidine |

Derivatives and Analogues of 5 Methyl 3 Phenyl 1,3 Oxazolidine

Synthesis and Reactivity of Related Oxazolidine (B1195125) Structures

The synthesis of 1,3-oxazolidine derivatives is a well-explored area of organic chemistry, with numerous methods developed to achieve high yields and stereoselectivity. These methods often involve the condensation of 1,2-amino alcohols with aldehydes or ketones, or cycloaddition reactions. nih.gov For N-aryl substituted oxazolidines, such as derivatives of 5-Methyl-3-phenyl-1,3-oxazolidine, specific catalytic systems have been developed.

One notable method is the iron-catalyzed synthesis of substituted N-aryl oxazolidines. nih.gov This reaction proceeds via C-N bond formation and methylenation, reacting aryl hydroxylamines with allyl alcohols in the presence of formaldehyde (B43269). This approach is particularly effective for aryl hydroxylamines with para-substituents and for 3-methyl allyl alcohols, yielding a variety of oxazolidine heterocycles in very good yields. nih.gov Furthermore, these oxazolidines can undergo acid-catalyzed demethylenation to produce N-aryl amino alcohols, demonstrating their utility as synthetic intermediates. nih.gov

Palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides also provides a route to 3-aryl substituted systems. nih.gov The success of this reaction is highly dependent on the choice of phosphine (B1218219) ligands, bases, and solvents. nih.gov

Asymmetric synthesis is crucial for accessing chiral 1,3-oxazolidines, which are valuable in stereoselective synthesis. nih.gov One-pot methods using chiral catalysts, such as magnesium phosphate (B84403), can produce chiral 1,3-oxazolidines with high yields and excellent enantioselectivities. nih.govacs.org These reactions often proceed through the formation of hemiaminal intermediates from the addition of alcohols to imines, followed by intramolecular cyclization. nih.govacs.org Another approach utilizes bifunctional organocatalysts, like those based on cinchona alkaloids, to facilitate intramolecular aza-Michael additions in a formal [3+2] cycloaddition, yielding a wide range of optically active 1,3-oxazolidines. oup.com Multi-component reactions have also been employed to synthesize multi-substituted 1,3-oxazolidine compounds with high optical purity, involving a kinetic resolution of epoxides. mdpi.comfao.org

The reactivity of the oxazolidine ring is influenced by its substituents. For instance, N-substituted 5-aryl-1,3-oxazolidin-2-ones can be prepared from arylethylene oxides and carbamates, and subsequently hydrolyzed to yield aryl-substituted aminoethanols. icm.edu.pl

Table 1: Selected Asymmetric Synthesis Methods for 1,3-Oxazolidine Derivatives

| Catalyst/Method | Starting Materials | Product Type | Yield | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|---|

| Cinchona-alkaloid-thiourea organocatalyst | (E)-4-hydroxy-1-phenylbut-2-en-1-one, anilines | Chiral 1,3-oxazolidines | 51-74% | Up to 9.3:1 dr | oup.com |

| Chiral Magnesium Phosphate catalyst | Imines, Alcohols | Chiral 1,3-oxazolidines | High | Excellent | nih.govacs.org |

| Ti(O-i-Pr)₄ / Chiral Binaphthalene Ligand | Aniline (B41778), Ethyl glyoxalate, Epoxide | Multi-substituted 1,3-oxazolidines | Moderate | Up to 90% ee | mdpi.com |

| Iron Porphyrin Lewis Acid | Aziridines, Aldehydes | Oxazolidines | - | High regio- and diastereoselectivity | organic-chemistry.org |

Structure-Reactivity Relationships within Substituted 1,3-Oxazolidines

A study on the structure-activity relationship (SAR) of 5-substituted oxazolidinones (a related class with a carbonyl group at C-2) revealed that modifications at the C-5 position significantly impact antibacterial activity. nih.gov For example, converting the 5-acetylaminomethyl moiety into other functional groups, such as a guanidino moiety, or elongating the methylene (B1212753) chain, led to a decrease in activity. nih.gov Conversely, replacing the carbonyl oxygen with a thiocarbonyl sulfur was found to enhance in vitro antibacterial activity. nih.gov While these findings are for oxazolidinones, they highlight the sensitivity of the heterocyclic system to substitution at the 5-position.

The electronic nature of substituents on the N-phenyl ring also plays a critical role. In multi-component reactions to form chiral 1,3-oxazolidine derivatives, it was observed that electron-withdrawing groups on the aniline starting material were detrimental to the enantioselectivity of the reaction. mdpi.com

Furthermore, the dipole characteristics of the oxazolidine ring system have a significant impact on reactivity, particularly in polymerization. acs.org A systematic study comparing polymers with main-chain oxazolidine (Oxi) and oxazolidinone (Oxa) rings demonstrated that the stronger dipole of the oxazolidinone ring (∼5 D) compared to the oxazolidine ring (∼1.6 D) influences polymerization reactivity. acs.org The structure of the heterocycle and its ability to chelate with catalysts were found to greatly affect the reaction rates. acs.org This work underscores how subtle structural variations that alter dipole strength and orientation can lead to profound differences in chemical reactivity. acs.org

Table 2: Influence of Substituents on Reactivity and Properties of Oxazolidine Derivatives

| Structural Variation | Observation | Implication | Reference |

|---|---|---|---|

| Conversion of 5-acetylaminomethyl group in oxazolidinones | Decreased antibacterial activity | The nature of the C-5 substituent is critical for biological activity. | nih.gov |

| Electron-withdrawing group on N-phenyl ring | Negative impact on enantioselectivity in a multi-component synthesis | Electronic effects of N-substituents control stereochemical outcomes. | mdpi.com |

| Increased dipole moment (Oxazolidine vs. Oxazolidinone) | Altered polymerization reactivity and kinetics | Dipole-dipole interactions and chelation ability influence reaction pathways. | acs.org |

| Replacement of C=O with C=S at C-2 in oxazolidinones | Enhanced in vitro antibacterial activity | The heteroatoms within the ring system significantly affect biological properties. | nih.gov |

Comparative Studies with Oxazolidine Isomers and Homologues

To better understand the properties of this compound, it is useful to compare it with its isomers and homologues. These comparisons provide insight into how the spatial arrangement of atoms and ring size affect synthetic accessibility and reactivity.

Isomers: Stereoisomers and constitutional isomers of substituted oxazolidines exhibit different properties. For instance, stereoselective syntheses have been developed to specifically target cis-2,4- and cis-2,5-disubstituted 1,3-oxazolidines. organic-chemistry.org The relative stereochemistry of the substituents is critical, as it often dictates the conformation of the ring and the accessibility of its reactive sites. The isoxazolidine (B1194047) ring, an isomer of oxazolidine where the nitrogen and oxygen atoms are adjacent (1,2-arrangement), has a different conformation, often adopting an envelope shape, which influences its crystal packing and intermolecular interactions. doaj.org

Homologues: A key homologue of the 1,3-oxazolidine system is the 1,3-oxazinane (B78680) ring, which contains a six-membered ring instead of a five-membered one. One-pot synthetic methodologies developed for chiral 1,3-oxazolidines have been successfully extended to the synthesis of chiral 1,3-oxazinanes. nih.govacs.org These reactions proceed via similar hemiaminal intermediates, but the cyclization is a 6-exo-tet process rather than a 5-exo-tet cyclization. nih.gov While the general synthetic strategy can be applied to both ring systems, the reaction kinetics and product stability can differ. For example, in one study, a hemiaminal intermediate that could form a chiral 1,3-oxazinane was obtained with high selectivity, but the final cyclized product was found to be racemic, a different outcome than that observed for the corresponding oxazolidines under the same conditions. acs.org

The comparison between oxazolidines and oxazolidinones also provides valuable insights. As mentioned previously, these two classes of heterocycles have the same ring skeleton but differ in the presence of a carbonyl group at the C-2 position. This single change results in a significantly stronger dipole moment for oxazolidinones, which in turn affects their reactivity and interaction with other molecules, a property that is fundamental in their use as chiral auxiliaries and in materials science. acs.org

Table 3: Comparison of 1,3-Oxazolidines with Isomers and Homologues

| Compound Class | Key Structural Feature | Synthetic/Reactivity Notes | Reference |

|---|---|---|---|

| 1,3-Oxazolidine | Five-membered ring with O at position 1 and N at position 3 | Synthesized via 5-exo-tet cyclization of hemiaminals. Weaker dipole moment (~1.6 D). | nih.govacs.org |

| 1,3-Oxazinane | Six-membered ring homologue | Synthesized via 6-exo-tet cyclization. Synthetic outcomes (e.g., stereoselectivity) can differ from oxazolidines. | nih.govacs.org |

| Isoxazolidine | Five-membered ring isomer with O at 1 and N at 2 | Ring often adopts an envelope conformation. | doaj.org |

| Oxazolidinone | 1,3-Oxazolidine with a C=O group at C-2 | Stronger dipole moment (~5 D) impacts reactivity and intermolecular interactions. Widely used as chiral auxiliaries. | acs.org |

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

Traditional synthesis of 1,3-oxazolidines often involves the condensation of 1,2-amino alcohols with aldehydes or ketones. While effective, future research will likely focus on more advanced and sustainable approaches that offer greater efficiency, stereocontrol, and environmental compatibility.

Promising future directions include:

One-Pot and Multi-Component Reactions: The development of one-pot, multi-component reactions represents a significant step forward in synthetic efficiency. An efficient asymmetric three-component reaction of anilines, ethyl glyoxalates, and epoxides has been shown to yield multi-substituted 1,3-oxazolidine derivatives with high diastereoselectivity and enantioselectivity. nih.gov This strategy, which constructs the complex heterocyclic skeleton in a single cascade process, is a prime area for further exploration to generate structural diversity. nih.gov

Catalytic Asymmetric Synthesis: Moving beyond stoichiometric chiral reagents, the use of chiral catalysts is crucial for sustainable synthesis. A notable method involves the enantioselective addition of alcohols to imines catalyzed by a chiral magnesium phosphate (B84403) catalyst, which forms a hemiaminal intermediate that then cyclizes to the oxazolidine (B1195125). acs.org This approach provides the chiral heterocyclic products in high yields and with excellent enantioselectivities. acs.org

Sustainable Methodologies: The principles of green chemistry are increasingly important. Future research should aim to develop routes that minimize waste, avoid hazardous reagents, and utilize renewable resources where possible. researchgate.net This includes exploring mechanochemical routes, which avoid bulk solvents, and using water as a reaction medium. researchgate.net

Advanced Mechanistic Insights into Complex Transformations

A thorough understanding of reaction mechanisms is fundamental to optimizing existing transformations and designing new ones. For 5-Methyl-3-phenyl-1,3-oxazolidine and related compounds, several areas warrant deeper investigation.

Elucidation of Intermediates: Many syntheses of oxazolidines are presumed to proceed through transient intermediates such as hemiaminals and iminium ions. acs.org Future studies, employing advanced spectroscopic and computational techniques, could focus on detecting and characterizing these elusive species to gain a more precise understanding of the reaction pathway.

Domino and Cascade Reactions: Multi-component reactions that form oxazolidines often involve complex cascades where several bonds are formed sequentially in one pot. nih.gov A key area for future research is the detailed mechanistic study of these domino processes. For instance, the asymmetric synthesis of complex oxazolidines via a domino reaction involving hemiaminal formation followed by an aza-Michael reaction has been demonstrated. nih.gov Understanding the kinetics and stereochemical course of each step is crucial for optimizing these powerful reactions.

Ring-Expansion and Isomerization Reactions: Unconventional reaction pathways could unlock novel synthetic routes. For example, it has been observed that certain activated aziridines can undergo ring expansion to form oxazolidinones. msu.edu Investigating whether similar transformations can be developed to access 1,3-oxazolidines from other heterocyclic systems could provide innovative synthetic strategies.

Expansion of Applications in Catalysis and Asymmetric Synthesis

The inherent chirality of many oxazolidine derivatives makes them highly valuable in the field of asymmetric synthesis. Future work will likely expand their role from simple chiral auxiliaries to more sophisticated applications.

Chiral Ligands for Transition Metals: The nitrogen and oxygen atoms of the oxazolidine ring are ideally positioned to act as a bidentate ligand, coordinating to a metal center. Phosphinooxazoline (PHOX) ligands, which contain a chiral oxazoline (B21484) moiety, are highly effective in a wide range of asymmetric transformations catalyzed by metals like palladium. acs.org Future research could involve designing and synthesizing novel ligands based on the this compound scaffold for use in reactions such as allylic alkylations and Heck reactions. acs.org

Organocatalysis: Oxazolidines can themselves function as organocatalysts or be key components of them. Their defined three-dimensional structure can create a chiral environment to influence the stereochemical outcome of a reaction. Exploring the use of this compound derivatives in promoting reactions like aldol (B89426) additions, Michael reactions, or Diels-Alder reactions is a promising avenue.

Chiral Auxiliaries in Complex Synthesis: Oxazolidinones are well-established as powerful chiral auxiliaries, directing the stereoselective formation of new chiral centers. sigmaaldrich.com While the target compound is not an oxazolidinone, its derivatives could be similarly employed. Research could focus on attaching the this compound unit to a substrate, performing a diastereoselective reaction, and then cleaving the auxiliary. sigmaaldrich.com Their utility has been demonstrated in the synthesis of complex molecules like β-lactams and nonproteogenic α-amino acids. sigmaaldrich.com

Exploration of New Derivatization Strategies

The functional potential of this compound can be vastly expanded through targeted derivatization. By modifying the core structure, new properties and applications can be introduced.

Functionalization of the Phenyl Ring: The phenyl group at the N3 position is a prime site for modification. Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) can modulate the electronic properties of the molecule. This could influence its reactivity, catalytic activity, or biological properties.

Modification at the C5 Position: The C5 position of the oxazolidine ring is another key handle for derivatization. Research into creating analogues with different substituents at this position could lead to compounds with novel applications. For example, the synthesis of oxazolidinone-based drugs like Rivaroxaban involves a complex side chain at the C5 position, highlighting the importance of this modification strategy.

Ring-Opening and Transformation: The oxazolidine ring can be opened by nucleophiles to generate functionalized 3-amino-pyridin-2(1H)-one derivatives. researchgate.net A similar strategy could be applied to this compound, using ring-opening reactions to access novel, highly functionalized acyclic structures that are otherwise difficult to synthesize. For example, heating related oxazolo[5,4-b]pyridin-2(1H)-one structures with amino acid esters leads to the formation of urea (B33335) derivatives and imidazolidine-2,4-diones. researchgate.net

Refined Computational Models for Predicting Reactivity and Stereoselectivity

Computational chemistry provides powerful tools for understanding and predicting chemical behavior, saving significant time and resources in the laboratory. For this compound, developing refined computational models is a key future direction.

Predicting Stereochemical Outcomes: In asymmetric synthesis, predicting which stereoisomer will be the major product is a primary challenge. Developing robust computational models, likely using Density Functional Theory (DFT), can help predict the stereoselectivity of reactions that form or use the this compound scaffold. These models work by calculating the energies of the different transition states that lead to the possible stereoisomers.

Modeling Reaction Mechanisms: Computational modeling can be used to map out entire potential energy surfaces for a reaction. This allows for the theoretical validation of proposed mechanisms, such as whether a reaction proceeds through a concerted or stepwise pathway. Such studies can provide deep insights that are difficult to obtain through experimental means alone.

Virtual Screening for Catalysis and Biological Activity: Once a reliable model of the molecule's structure and electronic properties is established, it can be used for virtual screening. For instance, new derivatives can be designed in silico and their potential as ligands or catalysts can be computationally evaluated before any laboratory synthesis is attempted. This accelerates the discovery of new functional molecules.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-methyl-3-phenyl-1,3-oxazolidine, and how can reaction conditions be optimized for higher yields?

- Methodology :

- Route 1 : React 2-(methylamino)ethanol with dichlorodiphenylmethane in the presence of Ag₂O under controlled heating (e.g., 30–60 min at 60–80°C). This method yields ~42% after recrystallization from hexanes .

- Route 2 : Use formaldehyde and diethanolamine in an addition-condensation reaction, followed by vacuum distillation for purification (GC purity >98%) .

- Optimization Strategies :

- Catalyst Loading : Adjust Ag₂O stoichiometry to minimize side products (e.g., benzophenone).

- Temperature Control : Gradual heating prevents violent exothermic reactions.

- Purification : Vacuum distillation or hexane recrystallization improves purity .

Q. How can structural characterization of this compound be performed to confirm its identity?

- Analytical Techniques :

- FT-IR : Identify oxazolidine ring vibrations (C–O–C stretch at ~1100 cm⁻¹) and phenyl group absorptions (C–H bending at ~700 cm⁻¹) .

- NMR : Key signals include:

- ¹H NMR : Methyl protons (δ 0.92–1.40 ppm), oxazolidine protons (δ 3.2–3.8 ppm), and aromatic protons (δ 7.0–7.6 ppm) .

- ¹³C NMR : Quaternary carbons in the oxazolidine ring (δ 60–70 ppm) and phenyl carbons (δ 125–145 ppm) .

- GC-MS : Confirm molecular ion peaks (e.g., m/z 205 for C₁₀H₁₃NO) .

Advanced Research Questions

Q. What mechanistic insights explain the formation of nitroso-oxazolidine derivatives during nitrosation reactions?

- Key Findings :

- Nitrosation of primary amines (e.g., in hexetidine analogs) generates diazonium intermediates, which undergo intramolecular displacement to form aziridinium ions. These ions rearrange into nitroso-oxazolidines (e.g., 4-methyl-4-[(methylnitrosamino)methyl]-3-nitroso-1,3-oxazolidine) .

- Contradictions :

- Unlike model compounds, hexetidine itself does not form reactive aziridinium ions, suggesting steric or electronic factors influence intermediate stability .

- Methodological Approach :

- Use isotopic labeling (¹⁵N/¹³C) and trapping experiments (e.g., H₂O quenching) to isolate intermediates.

Q. How do reaction conditions influence cyclization pathways to form 2-oxo-1,3-oxazolidine derivatives?

- Experimental Design :

- Base Strength : Strong bases (e.g., NaH) promote cyclization to 2-oxo-1,3-oxazolidine-4-carbohydrazides, while weaker bases (K₂CO₃ with MeI) favor N-methylated products .

- Steric Effects : Bulky substituents (e.g., tert-butyl groups) reduce cyclization efficiency due to hindered transition states .

- Data Analysis :

- Compare interplanar angles (X-ray crystallography) to assess steric vs. electronic contributions. For example, 4-nitrophenyl groups induce a 19.4° angle, while 4-chlorophenyl groups show minimal distortion .

Q. What role does this compound play in transient protection strategies during peptide synthesis?

- Applications :

- The oxazolidine ring acts as a protecting group for histidine residues, introduced via refluxing with Me₂SiCl₂ in chloroform. Cleavage occurs under mild conditions (MeOH, room temperature) .

- Limitations :

- Stability issues in polar solvents (e.g., DMF) limit its use in solid-phase synthesis.

Q. How can thermodynamic stability data inform storage and handling protocols for this compound?

- Phase Transition Data :

- Sublimation Enthalpy : For analogs like 4R,5R-2,2,3,4-tetramethyl-5-phenyl-1,3-oxazolidine, ΔsubH = 61.6 kJ/mol at 298 K .

- Practical Recommendations :

- Store under inert gas (N₂/Ar) at ≤–20°C to prevent oxidative degradation.

- Avoid prolonged exposure to light (UV-sensitive due to nitroso derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products